EGFR Tyrosine Kinase Inhibition: Positional Isomer ZR2003 vs. ZR2009 as a Comparative Model
In a comparative study of positional isomers, the quinazoline-based EGFR inhibitor containing a 6-(2-chloroethylamino) group (ZR2003) exhibited a 10-fold higher potency in EGFR tyrosine kinase inhibition than its 7-position isomer ZR2009 [1]. This demonstrates the critical impact of the chloroethyl group's location on kinase inhibitory activity, a principle directly relevant to 2-(1-chloroethyl)quinazolin-4(3H)-one, where the chloroethyl group is positioned at the 2-position of the quinazolinone core.
| Evidence Dimension | EGFR Tyrosine Kinase Inhibitory Potency |
|---|---|
| Target Compound Data | N/A (ZR2003 used as a model compound for the chloroethyl group's impact) |
| Comparator Or Baseline | ZR2003 (6-chloroethylamino isomer) vs. ZR2009 (7-chloroethylamino isomer) |
| Quantified Difference | ZR2003 is 10-fold more potent than ZR2009 in EGFR TK inhibition |
| Conditions | In vitro EGFR tyrosine kinase assay (specific cell line not specified in abstract) |
Why This Matters
This highlights the profound influence of the chloroethyl group's position on target engagement, a key consideration when selecting a quinazolinone derivative for kinase inhibitor programs.
- [1] Rachid, Z.; et al. Positional isomerization of a non-cleavable combi-molecule dramatically altered tumor cell response profile. Chem. Biol. Drug Des. 2015, 85(2), 153-162. View Source
